3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzoyl group, a piperidine ring, and a thieno-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Benzoylation: The imidazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-imidazole intermediate.
Piperidine ring formation: The benzoyl-imidazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Thieno-triazinone core synthesis: The final step involves the cyclization of the piperidine derivative with a thieno-triazinone precursor under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group can participate in hydrophobic interactions with protein surfaces. The piperidine ring and thieno-triazinone core contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazine
- 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazole
Uniqueness
The uniqueness of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-20(16-3-1-15(2-4-16)13-25-11-8-22-14-25)26-9-5-17(6-10-26)27-21(29)19-18(23-24-27)7-12-30-19/h1-4,7-8,11-12,14,17H,5-6,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXGMAOPTUAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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